Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is a unique chemical compound. It has the empirical formula C12H18ClNO2 and a molecular weight of 243.73 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(CC(OCC)=O)C1=CC=C(C)C=C1.Cl
. This indicates the presence of an amine group (NH2), a carboxylate ester group (COOC2H5), and a 4-methylphenyl group (C6H4-CH3) in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 243.73 . The compound’s empirical formula is C12H18ClNO2 .Scientific Research Applications
Polymorphic Characterization in Pharmaceuticals
Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride has been studied in the context of pharmaceutical polymorphism. Vogt et al. (2013) analyzed two polymorphic forms of a related compound using various spectroscopic and diffractometric techniques, highlighting the challenges in analytical characterization of such compounds (Vogt et al., 2013).
Enantioselective Synthesis
Research by Solymár et al. (2004) focused on the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers. They employed enantioselective N-acylation and transformed the amino acid enantiomers to protected derivatives, showcasing its significance in asymmetric synthesis (Solymár et al., 2004).
Biocatalysis in Drug Research
Li et al. (2013) studied the biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using isolated microorganisms. This research highlights the application of biocatalysis in the preparation of enantiopure compounds for drug research, specifically in the context of S-dapoxetine production (Li et al., 2013).
Crystal Packing Analysis
Zhang et al. (2011) explored the crystal packing of ethyl 3-amino-3-(4-methylphenyl)propanoate derivatives. They discovered unique interactions in the crystal structures, such as N⋯π and O⋯π interactions, contributing to the understanding of molecular assembly in crystal engineering (Zhang et al., 2011).
Molecular Docking and Biological Potentials
Borik et al. (2021) conducted a study on new quinazoline derivatives, including derivatives of ethyl 3-amino-3-(4-methylphenyl)propanoate. They examined their biological potentials and conducted molecular docking, indicating the compound's relevance in drug discovery and molecular biology (Borik et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMZCYZEPUYABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502842-12-8 | |
Record name | Benzenepropanoic acid, β-amino-4-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502842-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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